
A Technical Whitepaper on the Discovery and
Synthesis of GSK-LSD1 (GSK2879552)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Gsk-lsd1

Cat. No.: B1139270 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Executive Summary
Lysine-specific demethylase 1 (LSD1), the first histone demethylase to be discovered, is a

flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation. By

removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2),

LSD1 modulates gene expression and is implicated in numerous cellular processes, including

differentiation and proliferation. Its overexpression in various malignancies, such as acute

myeloid leukemia (AML) and small cell lung cancer (SCLC), has established it as a high-priority

therapeutic target. GSK-LSD1 (also known as GSK2879552) is a potent, selective, and

irreversible mechanism-based inhibitor of LSD1 developed by GlaxoSmithKline. This document

provides a comprehensive technical overview of its discovery, mechanism of action, synthesis,

and key preclinical and clinical data.

The Role of LSD1 in Cellular Signaling
LSD1 functions primarily as a transcriptional corepressor. It is a core component of several

large protein complexes, most notably the CoREST (Corepressor for RE1-Silencing

Transcription factor) and NuRD (Nucleosome Remodeling and Deacetylase) complexes. Within

these complexes, LSD1 demethylates H3K4me1/2, marks associated with active enhancers

and promoters, leading to gene silencing. This activity is crucial for maintaining cellular identity

and suppressing inappropriate gene expression.
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Conversely, when complexed with certain nuclear receptors, such as the androgen receptor

(AR), LSD1's substrate specificity can switch to H3K9me1/2, repressive marks. Demethylation

of H3K9me1/2 leads to transcriptional activation. This dual functionality places LSD1 at a

critical node in cellular signaling, capable of both repressing tumor suppressor genes and

activating oncogenic pathways, making it a highly attractive target for cancer therapy.[1][2][3]

LSD1
(KDM1A)

H3K4me1/2
(Active Mark)

 Demethylates

H3K9me1/2
(Repressive Mark)

 Demethylates

CoREST Complex

 forms complex

Androgen Receptor

 forms complex

Gene Repression
(e.g., Tumor Suppressors)

 leads to

Gene Activation
(e.g., Oncogenes)

 leads to

GSK-LSD1

 Irreversibly Inhibits

Click to download full resolution via product page

Fig. 1: Simplified LSD1 Signaling and Point of Inhibition.

Discovery and Preclinical Profile of GSK-LSD1
GSK2879552 was identified as a potent, mechanism-based inactivator of LSD1.[4] It is an

analogue of tranylcypromine, a known monoamine oxidase inhibitor that also exhibits moderate

activity against LSD1. The discovery process focused on modifying the tranylcypromine

scaffold to enhance potency and selectivity for LSD1 over other FAD-dependent enzymes.

Biochemical Activity and Selectivity
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GSK-LSD1 is a potent irreversible inhibitor of LSD1. Its mechanism involves enzyme-catalyzed

conversion to a reactive species that covalently modifies the FAD cofactor, leading to time-

dependent inactivation.[5] The compound demonstrates high selectivity for LSD1 over the

closely related homolog LSD2 and the monoamine oxidases MAO-A and MAO-B.[3][6]

Target IC50 (nM) Assay Type
Selectivity Fold (vs.

LSD1)

LSD1 16 HRP-coupled -

LSD2 >100,000 HTRF >6,250

MAO-A >100,000 Radiometric >6,250

MAO-B >100,000 Radiometric >6,250

Table 1: Biochemical

Potency and

Selectivity of GSK-

LSD1. Data compiled

from SGC and other

sources.[3][6]

Cellular Activity
In cellular assays, GSK-LSD1 effectively inhibits the proliferation of specific cancer cell lines,

particularly those of AML and SCLC origin.[7] Inhibition of LSD1 leads to an increase in

H3K4me2 marks, cell cycle arrest, and induction of differentiation markers, such as CD11b and

CD86 in AML cells.[7] The growth inhibitory effects are primarily cytostatic, with significant

apoptosis observed only after prolonged exposure or in combination with other agents.[8]
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Cell Line Type Parameter Value

AML Cell Lines (Panel

average)
Proliferation EC50 137 ± 30 nM (10-day assay)[8]

Cancer Cell Lines (General) Gene Expression EC50 < 5 nM

Cancer Cell Lines (General) Cell Growth EC50 < 5 nM

Table 2: Cellular Activity of

GSK-LSD1 in Cancer Cell

Lines.

In Vivo Efficacy and Pharmacokinetics
GSK-LSD1 is orally bioavailable and has demonstrated anti-tumor activity in xenograft models.

In mice bearing SCLC xenografts (NCI-H1417), oral administration of GSK2879552 at 1.5

mg/kg resulted in 83% tumor growth inhibition.[6] Pharmacokinetic studies in mice revealed

rapid absorption and a moderate half-life. Phase I clinical trials in humans confirmed rapid

absorption and slow elimination.[9][10] However, the clinical development of GSK2879552 was

terminated due to an unfavorable risk-benefit profile, with treatment-related toxicities including

thrombocytopenia and encephalopathy being reported.[2][9][11]

Species Dose Parameter Value

Mouse 5 mg/kg (p.o.) Cmax 720 ng/mL[10]

Mouse 5 mg/kg (p.o.) t1/2 1.9 h[10]

Human 0.25 - 4 mg PK Profile
Rapid absorption,

slow elimination[9]

Table 3:

Pharmacokinetic

Parameters of GSK-

LSD1.

Synthesis of GSK-LSD1
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The chemical structure of GSK-LSD1 is N-((1R,2S)-2-phenylcyclopropyl)piperidin-4-amine (as

the core amine). The synthesis is notable for its use of biocatalysis to establish the critical

stereochemistry of the trans-phenylcyclopropylamine moiety.

A key step in the manufacturing process is an enantioselective reductive amination reaction.[9]

This step utilizes a specifically engineered imine reductase (IRED) to resolve a racemic mixture

of trans-2-phenylcyclopropylamine and couple the desired (1R,2S)-enantiomer with an

aldehyde precursor. This biocatalytic approach proved superior to traditional chemical methods,

enabling the production of kilogram quantities of the key intermediate with high yield (84%) and

excellent enantiomeric excess (>99.7% ee).[9]
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Fig. 2: High-Level Synthesis Workflow for GSK-LSD1.

Key Experimental Protocols
The characterization of GSK-LSD1 relied on a suite of robust biochemical and cellular assays

to determine its potency, selectivity, and mechanism of action.

LSD1 Homogeneous Time-Resolved Fluorescence
(HTRF) Assay
This assay quantifies LSD1 enzymatic activity by detecting the demethylated product of a

biotinylated H3K4me1 peptide substrate.
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Compound Preparation: Serially dilute GSK-LSD1 or control compounds in an appropriate

buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT).

Enzyme Incubation: In a 384-well plate, pre-incubate the diluted compounds with ~0.45 nM

of human recombinant LSD1 enzyme on ice for 15 minutes.

Reaction Initiation: Start the enzymatic reaction by adding a mixture of 10 µM FAD and the

biotinylated H3(1-21)K4me1 peptide substrate. The final DMSO concentration should be kept

constant (e.g., 0.5%).

Reaction Progression: Incubate the plate at 25°C for 1 hour.

Detection: Stop the reaction by adding a detection mix containing Eu3+-cryptate-labeled anti-

H3K4me0 antibody and XL665-conjugated streptavidin.

Data Acquisition: After a further incubation period (e.g., 1 hour), read the plate on an HTRF-

compatible reader, measuring emission at 665 nm and 620 nm. The HTRF ratio (665/620) is

proportional to the amount of demethylated product.

Analysis: Calculate percent inhibition relative to a no-inhibitor control and determine IC50

values by fitting the data to a four-parameter nonlinear regression model.[12]

Cell Proliferation Assay (CellTiter-Glo®)
This luminescent assay measures cell viability by quantifying ATP, an indicator of metabolically

active cells.

Cell Plating: Seed AML or other target cells in 384-well plates and allow them to adhere or

stabilize for 24 hours.

Compound Treatment: Add a dose range of GSK-LSD1 to the wells in duplicate. Include a

"T0" plate of untreated cells to quantify the starting cell number.

Incubation: Incubate the plates for an extended period, typically 6 days, at 37°C in 5% CO2

to allow for the cytostatic effects to manifest.[11]

Lysis and Signal Detection: Add CellTiter-Glo® reagent to all wells, which lyses the cells and

generates a luminescent signal proportional to the amount of ATP present.
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Data Acquisition: Measure luminescence using a microplate reader.

Analysis: Background-subtract the luminescent values and normalize them to the T0 values.

Plot the normalized values against compound concentration to generate dose-response

curves and calculate EC50 values.[11]
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Fig. 3: General Experimental Workflow for GSK-LSD1 Characterization.

Conclusion
GSK-LSD1 (GSK2879552) is a well-characterized, potent, and selective irreversible inhibitor of

LSD1. Its discovery validated LSD1 as a druggable epigenetic target, and its preclinical data

demonstrated significant anti-tumor potential in specific cancer types like AML and SCLC. The

innovative use of a directed evolution-derived imine reductase in its synthesis highlights the

power of biocatalysis in modern pharmaceutical manufacturing. While its clinical development

was halted, GSK-LSD1 remains an invaluable chemical probe for elucidating the biology of
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LSD1 and serves as a foundational case study for the development of next-generation

epigenetic therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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